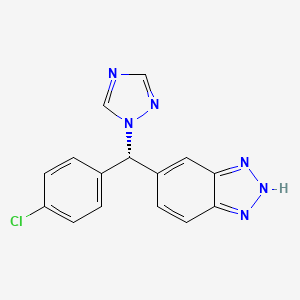

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinolinium compounds often involves palladium-catalyzed reactions or photochemical cyclization methods. For example, palladium-catalyzed reactions of carbodiimide, isocyanide, and phosphite can lead to quinolinium derivatives in moderate to good yields through a one-pot procedure that includes nucleophilic attack, isocyanide insertion, and C-N coupling (Qiu, Lu, & Wu, 2013). Similarly, photoirradiation of o-alkynylaryl isocyanides in the presence of iodine allows the intramolecular cyclization of o-alkynylaryl isocyanides to afford quinolines in good yields (Mitamura & Ogawa, 2011).

Molecular Structure Analysis

The molecular structure of quinolinium derivatives can be complex, with planarity and charge transfer playing significant roles. X-ray crystallography has been used to establish structures, showing that molecules can be virtually planar and exhibit considerable charge transfer between different groups within the molecule (Nesterov et al., 1991).

Chemical Reactions and Properties

Quinolinium compounds participate in a variety of chemical reactions, including iodination/oxidation under aerobic conditions, which are useful for synthesizing biologically and medicinally important compounds (Fang, Wang, & Wang, 2019). They can also undergo electrophilic cyclization leading to highly substituted isoquinolines, which are key intermediates in the synthesis of antagonists and other biologically active molecules.

Physical Properties Analysis

The physical properties of quinolinium compounds, such as solvatochromism and fluorescence, are notable. For instance, certain quinolinium derivatives show strong solvent-polarity-dependent characteristics, exhibiting significant shifts in fluorescence in different solvents (Sahoo, Bhattacharya, & Chakravorti, 2011).

Wissenschaftliche Forschungsanwendungen

Spectral Properties and Solvatochromism : A study on a related molecule, 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide, explored its photophysics in different solvents, revealing strong solvent-polarity-dependent characteristics and notable solvatochromism, which is the change in color with solvent polarity (Sahoo, Bhattacharya, & Chakravorti, 2011).

Fluorescent Probes for Polymer Characterization : Another compound, 7-dialkylamino-1-methylquinolinium salts, demonstrates high fluorescence quantum yields, making them suitable as color-shifting, mobility-sensitive fluorescent probes for polymer characterization and other applications (van den Berg, Jager, & Picken, 2006).

Nonlinear Optical Properties : A study on various organic nonlinear optical crystals, including quinolinium-based compounds, highlighted their potential in THz photonic applications due to their high macroscopic second-order optical nonlinearity and supramolecular interactions (Lee, Jazbinsek, Hauri, & Kwon, 2016).

Optoelectronics and Solar Cell Applications : Research on the synthesis of cyanine dye/zinc oxide nanocomposite thin film, including quinolinium derivatives, indicated potential applications in optoelectronics and solar cells (Al‐Hossainy, Abdelaal, & El Sayed, 2021).

Photoinduced Electron Transfer in Langmuir–Blodgett Films : An amphiphilic styryl dye derivative was studied for its photoelectrochemistry in Langmuir–Blodgett films, showing potential for photoinduced electron transfer applications (Zheng, Li, Yu, Huang, & Wu, 2000).

Eigenschaften

IUPAC Name |

N,N-dihexadecyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-43-52(44-33-29-27-25-23-21-19-17-15-13-11-9-7-5-2)48-40-37-46(38-41-48)36-39-47-42-45-51(3)50-35-31-30-34-49(47)50;/h30-31,34-42,45H,4-29,32-33,43-44H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDCJVYXGTTRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C3=CC=CC=C23)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide | |

CAS RN |

135367-81-6 | |

| Record name | 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)